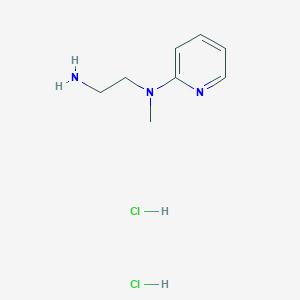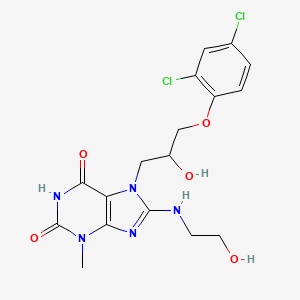
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19Cl2N5O5 and its molecular weight is 444.27. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Related Compound Applications in Scientific Research
Environmental and Occupational Exposure Studies : Research into compounds with similar structures, such as chlorophenoxy herbicides, has focused on understanding the health impacts of environmental and occupational exposure. Studies have examined the potential association between exposure to chlorophenoxy herbicides and various health outcomes, including effects on hormone regulation, liver function, and the risk of developing certain cancers or sarcomas (Schreinemachers, 2003; Osterloh et al., 1983).
Metabolomics and Toxicology : Metabolomics studies, including those on exposure to trichloroethylene, highlight the role of similar compounds in inducing metabolic changes, which can be linked to various toxic effects such as immunosuppression, hepatotoxicity, and nephrotoxicity. These studies suggest potential pathways through which compounds with structural similarities may exert their effects, emphasizing the importance of monitoring exposure and understanding metabolic responses (Walker et al., 2016).
Drug Interactions and Pharmacodynamics : Research into the pharmacodynamics and potential interactions of related compounds, such as aminophylline and salbutamol, provides insights into how these substances affect human physiology. This research is critical for understanding the mechanisms of action, potential therapeutic uses, and risks associated with drug interactions (Meena, 2019).
Endocrine Disrupting Effects : Studies on non-persistent environmental chemicals, including phthalates and bisphenol A, have focused on their endocrine-disrupting effects. These substances, which may share functional groups or mechanisms of action with the compound of interest, have been linked to reproductive disorders and developmental issues in humans, underscoring the importance of investigating similar compounds' potential endocrine-disrupting properties (Frederiksen et al., 2014).
Development of Diagnostic Markers : The identification of unique metabolites or biomarkers associated with specific health conditions, such as 21-hydroxylase deficiency, illustrates the potential for compounds with complex structures to contribute to the development of diagnostic tools or therapeutic targets. Research in this area may lead to better understanding and management of diseases through targeted diagnostic markers (Christakoudi et al., 2010).
特性
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O5/c1-23-14-13(15(27)22-17(23)28)24(16(21-14)20-4-5-25)7-10(26)8-29-12-3-2-9(18)6-11(12)19/h2-3,6,10,25-26H,4-5,7-8H2,1H3,(H,20,21)(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYXNPJNHUJFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

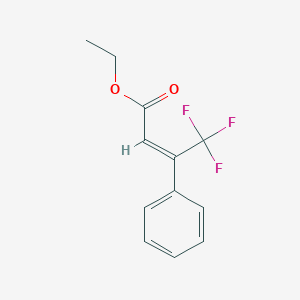

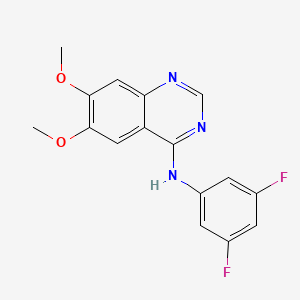

![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)
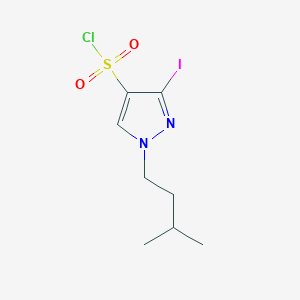

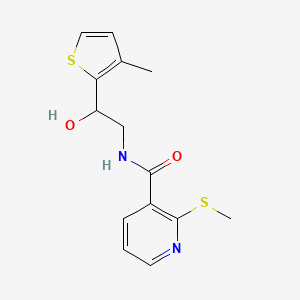
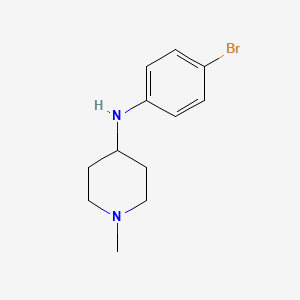

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)
